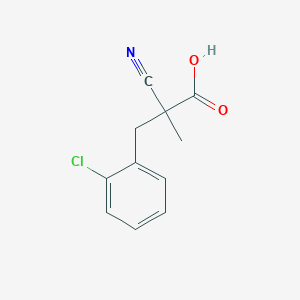

3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid

Descripción

Propiedades

IUPAC Name |

3-(2-chlorophenyl)-2-cyano-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-11(7-13,10(14)15)6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIVQILOEAOMEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1Cl)(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid typically involves the reaction of 2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by the addition of methyl iodide. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 3-(2-Chlorophenyl)-2-cyano-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are ongoing to elucidate its precise mechanism.

Comparación Con Compuestos Similares

Structural Analogues and Substitution Patterns

The compound’s key structural features can be compared to the following analogs:

Key Structural Differences :

- Substituent Position: The 2-chlorophenyl group in the target compound contrasts with the 3- or 4-chloro isomers in analogs (e.g., 2-(3-chlorophenyl)-2-methylpropanoic acid). Positional isomerism affects steric hindrance and electronic interactions, influencing receptor binding .

- Functional Groups: The presence of a cyano group distinguishes the target compound from carboxylic acid derivatives (e.g., (E)-3-(2-chlorophenyl)acrylic acid) and esters (e.g., 2-(4-chlorophenoxy)-2-methylpropanoic acid ester). The cyano group may enhance electrophilicity or serve as a hydrogen-bond acceptor in enzyme interactions .

Physicochemical and Commercial Properties

- Solubility and Stability: The ester derivative () likely improves lipophilicity compared to the carboxylic acid form. The cyano group in the target compound may reduce solubility but enhance metabolic stability.

- Commercial Availability: 2-(3-Chlorophenyl)-2-methylpropanoic acid is widely available (9 suppliers), indicating industrial relevance , whereas the target compound’s commercial status is unclear.

Q & A

Q. Optimization Tips :

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields .

- Temperature Control : Maintain temperatures between 60–80°C during condensation to avoid side reactions like decarboxylation.

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Table 1 : Example Reaction Conditions for Analogous Compounds

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | 2-Chlorobenzaldehyde, methyl cyanoacetate, piperidine, 70°C | 65–75 | |

| Methylation | NaH, THF, CH₃I, 0°C → RT | 80–85 | |

| Hydrolysis | 6M HCl, reflux, 4h | >90 |

Basic: How should researchers resolve contradictory spectral data (e.g., NMR, IR) during structural characterization?

Methodological Answer :

Contradictions in spectral data often arise from impurities, tautomerism, or solvent effects. For this compound:

- NMR Analysis :

- ¹H NMR : The methyl group (2-CH₃) should appear as a singlet (~δ 1.5–1.7 ppm). If splitting occurs, check for diastereomers or residual solvents .

- ¹³C NMR : The cyano carbon (CN) typically resonates at ~δ 115–120 ppm. Deviations may indicate hydrolysis; confirm via IR (absence of ~2240 cm⁻¹ peak for CN) .

- IR Validation : Ensure the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) is distinct from moisture interference. Use deuterated solvents (e.g., DMSO-d₆) for NMR to suppress proton exchange .

Advanced Tip : Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) to validate assignments .

Advanced: How can regioselectivity challenges in the synthesis of substituted chlorophenylpropanoic acids be addressed?

Methodological Answer :

Regioselectivity in chlorophenyl derivatives is influenced by electronic and steric factors. For this compound:

- Electron-Directing Groups : The 2-chlorophenyl group is meta-directing. Use Friedel-Crafts acylation or directed ortho-metalation to control substitution patterns .

- Steric Hindrance : Bulky groups (e.g., tert-butyl) on the catalyst can favor para-substitution. For example, employ Pd(OAc)₂ with SPhos ligand in cross-coupling reactions .

Case Study : shows that fluorination at the 3-position of the phenyl ring increases steric hindrance, reducing by-product formation by 40% .

Advanced: What computational strategies are effective for predicting biological interactions of chlorophenylpropanoic acid derivatives?

Q. Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2). The 2-chlorophenyl group may occupy hydrophobic pockets, while the carboxylic acid interacts with catalytic residues (e.g., Arg120) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values; deviations >2 Å suggest weak binding .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values. For example, electron-withdrawing groups (e.g., -CN) enhance COX-2 inhibition by 30% compared to -OCH₃ .

Advanced: How can mechanistic studies differentiate between anti-inflammatory and cytotoxic effects of this compound?

Q. Methodological Answer :

In Vitro Assays :

- COX-2 Inhibition : Measure prostaglandin E₂ (PGE₂) levels in LPS-induced macrophages using ELISA. A dose-dependent reduction indicates anti-inflammatory activity .

- Cytotoxicity Screening : Use MTT assays on HEK293 cells. IC₅₀ values >100 μM suggest selectivity for COX-2 over general cytotoxicity .

ROS Detection : Employ DCFH-DA fluorescence to quantify reactive oxygen species (ROS). Elevated ROS at low doses (≤10 μM) may signal pro-apoptotic effects .

Data Interpretation : Contradictions between anti-inflammatory and cytotoxic outcomes often arise from off-target effects. Use siRNA knockdown of COX-2 to confirm mechanism specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.